molecular formula C5HBrCl2FN B119618 3-Bromo-2,6-dichloro-5-fluoropyridine CAS No. 152840-66-9

3-Bromo-2,6-dichloro-5-fluoropyridine

Cat. No.: B119618
CAS No.: 152840-66-9
M. Wt: 244.87 g/mol
InChI Key: ZJKVAKOCZBDQAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2,6-dichloro-5-fluoropyridine is a chemical compound with the CAS Number: 152840-66-9 . It has a molecular weight of 244.88 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5HBrCl2FN/c6-2-1-3 (9)5 (8)10-4 (2)7/h1H . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid or liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Chemoselective Functionalization

3-Bromo-2,6-dichloro-5-fluoropyridine has been studied for its potential in chemoselective functionalization. For example, the catalytic amination conditions were explored to achieve selective bromide substitution, which is significant for developing specific organic compounds (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Structural Manifolds Creation

This compound plays a role in creating structural manifolds, which are essential in medicinal chemistry. It has been used as an intermediate in the manufacturing process of an industrial pesticide, leading to various substituted pyridines and pyridinecarboxylic acids (Schlosser & Bobbio, 2002).

Synthesis of Disubstituted Fluoropyridines

In the synthesis of disubstituted fluoropyridines, this compound serves as a critical intermediate. Techniques such as the Suzuki reaction have been employed to create various disubstituted fluoropyridines, demonstrating the compound's versatility in synthetic organic chemistry (Sutherland & Gallagher, 2003).

Synthesis of Pentasubstituted Pyridines

This compound is used as an intermediate in the synthesis of pentasubstituted pyridines. These compounds are valuable in medicinal chemistry research due to their potential biological activities (Wu, Porter, Frennesson, & Saulnier, 2022).

Synthesis of Ethyl 2,6-Dichloro-5-Fluoronicotinoyl Acetate

A key application is the synthesis of ethyl 2,6-dichloro-5-fluoronicotinoyl acetate, where this compound is used in a one-step Blaise reaction. This synthesis process is important for large-scale operations in pharmaceutical manufacturing (Choi et al., 2005).

Radiosynthesis in Medical Imaging

This compound is also instrumental in the radiosynthesis of fluoropyridines, which are used in Positron Emission Tomography (PET) imaging. This application demonstrates its importance in medical imaging and diagnostic procedures (Pauton et al., 2019).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H301-H311-H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of skin contact, wash with plenty of soap and water .

Properties

IUPAC Name

3-bromo-2,6-dichloro-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBrCl2FN/c6-2-1-3(9)5(8)10-4(2)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKVAKOCZBDQAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Br)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBrCl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10566400
Record name 3-Bromo-2,6-dichloro-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152840-66-9
Record name 3-Bromo-2,6-dichloro-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2,6-dichloro-5-fluoropyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-2,6-dichloro-5-fluoropyridine
Reactant of Route 3
Reactant of Route 3
3-Bromo-2,6-dichloro-5-fluoropyridine
Reactant of Route 4
Reactant of Route 4
3-Bromo-2,6-dichloro-5-fluoropyridine
Reactant of Route 5
3-Bromo-2,6-dichloro-5-fluoropyridine
Reactant of Route 6
3-Bromo-2,6-dichloro-5-fluoropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.